molecular formula C5H2F6O2 B11778216 3,3-Bis(trifluoromethyl)oxetan-2-one

3,3-Bis(trifluoromethyl)oxetan-2-one

Cat. No.: B11778216
M. Wt: 208.06 g/mol
InChI Key: OTBOIRSIBHYSRM-UHFFFAOYSA-N
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Description

3,3-Bis(trifluoromethyl)oxetan-2-one is a fluorinated organic compound with the molecular formula C5H2F6O2 and a molecular weight of 208.06 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to an oxetane ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trifluoromethyl)oxetan-2-one typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which leads to the formation of the oxetane ring . The reaction conditions often require moderate heating and the use of polar solvents like dimethyl sulfoxide (DMSO) to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(trifluoromethyl)oxetan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring into other functional groups.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,3-Bis(trifluoromethyl)oxetan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and developing new pharmaceuticals.

    Medicine: It is explored for its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 3,3-Bis(trifluoromethyl)oxetan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and oxetane ring. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Uniqueness: 3,3-Bis(trifluoromethyl)oxetan-2-one stands out due to its trifluoromethyl groups, which impart unique chemical and physical properties. These properties include increased stability, lipophilicity, and the ability to form strong interactions with biological targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H2F6O2

Molecular Weight

208.06 g/mol

IUPAC Name

3,3-bis(trifluoromethyl)oxetan-2-one

InChI

InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)1-13-2(3)12/h1H2

InChI Key

OTBOIRSIBHYSRM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)O1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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